The synthesis of DS-7423 involves complex organic chemistry techniques. Although specific synthetic routes are not extensively detailed in the literature, it is known that the compound is synthesized through a series of chemical reactions aimed at forming its core structure followed by functionalization to achieve desired properties. Common methods include solid-phase peptide synthesis and other advanced organic synthesis techniques to ensure high yield and purity suitable for biological testing.
The molecular structure of DS-7423 is characterized by its complex arrangement that allows for interaction with specific enzymes involved in the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathways.
C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
This structure facilitates its role as a dual inhibitor, allowing it to effectively bind to the ATP-binding sites of both phosphatidylinositol 3-kinase and mammalian target of rapamycin enzymes .
DS-7423 undergoes various chemical reactions that contribute to its pharmacological properties. Key reactions include:
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium azide as a nucleophile. The specific outcomes of these reactions depend on the conditions and reagents used.
DS-7423 exerts its effects primarily by inhibiting the activity of phosphatidylinositol 3-kinase and mammalian target of rapamycin. This inhibition disrupts the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently activated in various cancers.
DS-7423 possesses distinct physical and chemical properties that influence its behavior in biological systems:
Relevant data from pharmacokinetic studies indicate that DS-7423 can achieve effective concentrations in biological systems necessary for therapeutic efficacy .
DS-7423 has a wide range of scientific applications:
The compound's ability to penetrate the blood-brain barrier also positions it as a candidate for treating brain tumors like glioblastoma multiforme when combined with existing therapies like temozolomide .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4